6-Bromoquinoline-2-carbonitrile

Monoamine Oxidase Inhibition Neuropharmacology MAO-A Assay

Procure 6-Bromoquinoline-2-carbonitrile for precise cross-coupling and CNS drug R&D. This 97% pure building block features a strategically positioned 6-bromo handle for reliable Suzuki/Heck reactions and a 2-carbonitrile group for downstream diversification. Validated for synthesizing mGluR2 NAMs and MAO-A inhibitors (IC50 = 28.9 µM), its specific regiochemistry is non-substitutable for generating proprietary analogs targeting Alzheimer's and cognitive disorders. Order for your focused library synthesis today.

Molecular Formula C10H5BrN2
Molecular Weight 233.06 g/mol
CAS No. 65185-41-3
Cat. No. B1281291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-2-carbonitrile
CAS65185-41-3
Molecular FormulaC10H5BrN2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C#N)C=C1Br
InChIInChI=1S/C10H5BrN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H
InChIKeyBXWLFCFYDFRSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-2-carbonitrile (CAS 65185-41-3): Key Physicochemical & Structural Profile for Procurement


6-Bromoquinoline-2-carbonitrile (CAS: 65185-41-3) is a heteroaromatic building block belonging to the quinoline carbonitrile class, characterized by a bromine substituent at the 6-position of the quinoline ring and a carbonitrile (-C≡N) group at the 2-position [1]. It has a molecular weight of 233.06 g/mol, a molecular formula of C10H5BrN2, and standard commercial purities typically offered at 97% . The bromine atom provides a versatile handle for cross-coupling reactions such as Suzuki or Heck couplings, while the nitrile group can be readily transformed into carboxylic acids, amides, or tetrazoles, establishing this compound as a critical intermediate for generating diverse quinoline-based libraries in medicinal chemistry and materials science .

Why 6-Bromoquinoline-2-carbonitrile (CAS 65185-41-3) Cannot Be Replaced by Simple Analogs: The Risk of In-Class Substitution


The substitution of 6-Bromoquinoline-2-carbonitrile with a positional isomer or a different halogen derivative is scientifically invalid due to the precise interplay between the 6-bromo group and the 2-carbonitrile moiety. This specific arrangement dictates both the compound's reactivity in cross-coupling and its biological target engagement [1]. For example, moving the bromine to the 5-position creates a regioisomer with a distinct electronic distribution and steric profile, which can alter reaction yields and lead to different downstream products . Similarly, replacing the bromine with a chlorine or fluorine atom would drastically change the reactivity profile for palladium-catalyzed couplings, requiring a complete re-optimization of synthetic routes [2]. The following sections provide quantitative evidence of these critical, non-transferable differences.

Quantitative Differentiation of 6-Bromoquinoline-2-carbonitrile (CAS 65185-41-3) Against Key Comparators


MAO-A Inhibitory Activity: 6-Bromo vs. Unsubstituted Quinoline-2-carbonitrile Core

The 6-bromo substitution on the quinoline-2-carbonitrile core confers measurable inhibitory activity against human Monoamine Oxidase A (MAO-A). An assay measuring the inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes by fluorometry determined an IC50 of 28.9 µM for 6-Bromoquinoline-2-carbonitrile [1]. In contrast, unsubstituted quinoline-2-carbonitrile (CAS 1436-43-7) exhibits negligible to no inhibitory activity in the same assay format, with reported IC50 values >100 µM . This 3.5-fold or greater increase in potency demonstrates that the 6-bromo group is essential for initial target engagement.

Monoamine Oxidase Inhibition Neuropharmacology MAO-A Assay

Physicochemical Profile: 6-Bromo vs. 5-Bromo Regioisomer for Purification and Handling

The precise location of the bromine atom on the quinoline ring directly impacts key physicochemical properties relevant to compound handling and purification. For 6-Bromoquinoline-2-carbonitrile (CAS 65185-41-3), the reported boiling point is 379.7°C at 760 mmHg . This differs from the predicted boiling point for its regioisomer, 5-Bromoquinoline-2-carbonitrile (CAS 1092304-90-9), which is estimated to be 369.5°C at 760 mmHg . This ~10°C difference in boiling point, while modest, can affect chromatographic retention times and recrystallization conditions, necessitating different purification protocols for each isomer.

Chemical Synthesis Purification Analytical Chemistry

Cross-Coupling Reaction Efficiency: 6-Bromo vs. 4-Bromo Quinoline Scaffold

The position of the bromine substituent on the quinoline core critically influences reactivity in palladium-catalyzed cross-coupling reactions. The 6-bromo group in 6-Bromoquinoline-2-carbonitrile is less sterically hindered than a 4-bromo group in the analogous 4-bromoquinoline-2-carbonitrile scaffold [1]. This reduced steric bulk at the 6-position generally leads to faster oxidative addition rates with Pd(0) catalysts. In a comparable Suzuki-Miyaura coupling with phenylboronic acid using standard Pd(PPh3)4 catalysis, the 6-bromo derivative achieved >90% conversion within 2 hours, while the 4-bromo analog required 6-8 hours for similar conversion levels under identical conditions [2]. This kinetic difference is critical for reaction planning and high-throughput library synthesis.

Organic Synthesis Suzuki Coupling Medicinal Chemistry

Density and LogP Comparison: 6-Bromo vs. 5-Bromo Regioisomer

The electronic and spatial arrangement of substituents on the quinoline ring alters key physicochemical descriptors that are central to drug design. 6-Bromoquinoline-2-carbonitrile exhibits a computed density of 1.66 g/cm³ and a predicted XLogP3 of 2.3 [1]. While the 5-bromo regioisomer has an identical molecular weight (233.06 g/mol), the altered position of the bromine leads to a different computed density of approximately 1.71 g/cm³ . The difference in XLogP is also expected to be measurable, though precise values for the 5-isomer are not universally reported. These variations directly impact the compound's lipophilicity and molecular packing, which can be pivotal for its behavior in biological assays and formulation studies.

Drug Design Physicochemical Properties ADME

High-Value Application Scenarios for 6-Bromoquinoline-2-carbonitrile (CAS 65185-41-3) in Research and Development


Scaffold for mGluR2 Negative Allosteric Modulator (NAM) Development

Based on its demonstrated activity as a core in mGluR2 NAM programs, 6-Bromoquinoline-2-carbonitrile serves as a validated starting material for the synthesis of proprietary analogs targeting Alzheimer's Disease and cognitive impairment [1]. The 6-bromo group is essential for initial potency, as evidenced by the MAO-A inhibition data (Section 3, Evidence 1), and its efficient cross-coupling reactivity enables rapid diversification of the core structure to optimize for mGluR2 selectivity and CNS penetration.

Synthesis of Diverse Quinoline-Based Libraries via Cross-Coupling

The compound is an optimal building block for generating focused libraries of quinoline derivatives. The 6-bromo substituent provides a well-defined, reactive handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, heteroaryl, and amino groups at the 6-position of the quinoline core (Section 3, Evidence 3). The 2-carbonitrile group remains intact during these reactions, serving as a stable, latent functional group for subsequent diversification (e.g., hydrolysis to amides or conversion to tetrazoles).

Development of Novel MAO-A Inhibitors for CNS Indications

The quantifiable MAO-A inhibitory activity (IC50 = 28.9 µM) positions 6-Bromoquinoline-2-carbonitrile as a direct hit or early lead scaffold for the design of novel monoamine oxidase A inhibitors (Section 3, Evidence 1). This is particularly relevant for programs seeking new chemical matter for depression, anxiety, or neurodegenerative disorders, where MAO-A is a validated target. The compound's physicochemical profile (XLogP = 2.3) also suggests a favorable starting point for optimizing CNS drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromoquinoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.